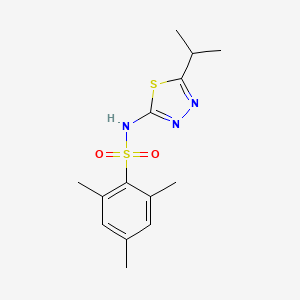
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide, also known as PDK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
作用機序
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibits N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by binding to its ATP-binding pocket, preventing the phosphorylation and activation of downstream targets such as Akt and mTOR. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have beneficial effects in other disease models. For example, it has been shown to improve glucose metabolism in diabetic mice by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated glucose uptake in adipose tissue. It has also been shown to have neuroprotective effects in models of Parkinson's disease by inhibiting N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide-mediated neuronal cell death.
実験室実験の利点と制限
One advantage of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is its potency and selectivity for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide inhibition. This allows for specific targeting of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. However, one limitation of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its low solubility in aqueous solutions, which can make dosing and administration challenging.
将来の方向性
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and formulation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide for improved pharmacokinetics and bioavailability.
合成法
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-isopropyl-1,3,4-thiadiazol-2-amine in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is approximately 50-60%.
科学的研究の応用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. Inhibition of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide by N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
特性
IUPAC Name |
2,4,6-trimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-8(2)13-15-16-14(20-13)17-21(18,19)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDZJHEQWUKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)

![methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5852828.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

